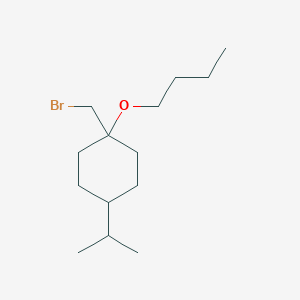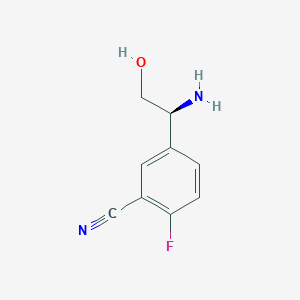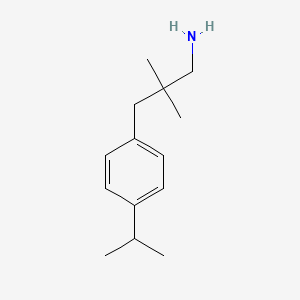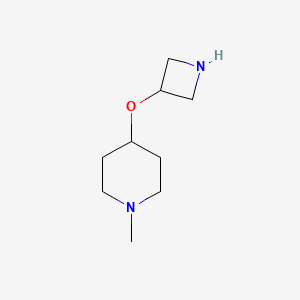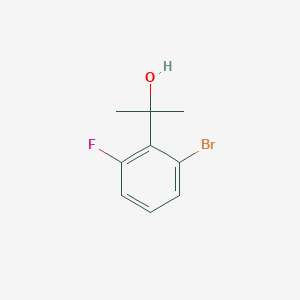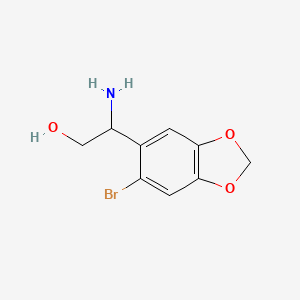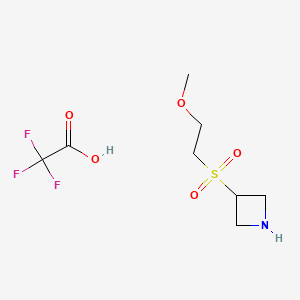
3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid .
Industrial Production Methods: the general principles of azetidine synthesis, such as the use of ring strain to drive reactions and the stability of the azetidine ring, suggest that scalable methods could be developed based on existing synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than related compounds like aziridines .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include strong acids and bases, oxidizing agents, and reducing agents. For example, the deprotection of azetidine-containing macrocycles often requires strongly acidic conditions, such as a mixture of trifluoroacetic acid, triisopropylsilane, and dichloromethane .
Major Products: The major products formed from the reactions of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid depend on the specific reaction conditions. For instance, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .
Scientific Research Applications
3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid has several applications in scientific research. In organic synthesis, it is used as a building block for the construction of more complex molecules . In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and their use in peptidomimetic and nucleic acid chemistry . Additionally, azetidines have applications in drug discovery, polymerization, and as chiral templates .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid involves its reactivity due to ring strain. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid include other azetidines and aziridines. For example, 3-(2-fluoroethyl)azetidine and methyl 3-(2-oxopropyl)azetidine-3-carboxylate are structurally related compounds .
Uniqueness: The presence of the methoxyethanesulfonyl group and the trifluoroacetic acid moiety makes it particularly interesting for synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C8H14F3NO5S |
|---|---|
Molecular Weight |
293.26 g/mol |
IUPAC Name |
3-(2-methoxyethylsulfonyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO3S.C2HF3O2/c1-10-2-3-11(8,9)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7) |
InChI Key |
FZLFGWKGYJNPNT-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



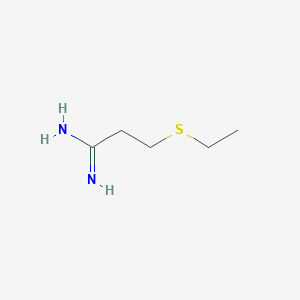
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)


